molecular formula C22H18FN5O4 B2897744 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922137-01-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Numéro de catalogue: B2897744
Numéro CAS: 922137-01-7
Poids moléculaire: 435.415
Clé InChI: FNKHFKSLOHMLOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • Substituents:
    • A 2-fluorobenzyl group at position 5, which enhances metabolic stability and target binding through fluorine’s electronegativity and lipophilicity .
    • A benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain at position 1, contributing to solubility and π-π stacking interactions .

This structure is optimized for pharmacological applications, particularly in oncology and inflammation, due to its ability to modulate enzymatic targets like kinases .

Propriétés

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c23-17-4-2-1-3-15(17)11-27-12-25-20-16(22(27)30)10-26-28(20)8-7-24-21(29)14-5-6-18-19(9-14)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKHFKSLOHMLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Observations:

Fluorine Substitution: The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ). Fluorine’s inductive effect strengthens protein-ligand interactions .

Solubility and Bioavailability :

  • The benzo[d][1,3]dioxole moiety in the target compound enhances water solubility through hydrogen bonding, unlike the lipophilic 2-ethoxy group in .
  • The ethyl linker in all analogs ensures flexibility for optimal binding.

Structural Rigidity: Pyrazolo-pyridone derivatives (e.g., ) exhibit conformational rigidity, which may limit binding to flexible active sites. In contrast, the pyrazolo[3,4-d]pyrimidinone core allows moderate flexibility .

Hypothesized Pharmacological Implications

  • The benzo[d][1,3]dioxole-5-carboxamide group may improve blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., trifluoromethyl in ).
  • Fluorine at the benzyl position reduces off-target interactions, as seen in related fluorinated pyrazolo[3,4-d]pyrimidines .

Q & A

Q. What are the key steps and challenges in synthesizing this pyrazolo[3,4-d]pyrimidine derivative?

The synthesis involves multi-step organic reactions, including cyclization of pyrazole precursors and coupling with fluorobenzyl and benzodioxole moieties. Critical parameters include solvent choice (e.g., dimethylformamide), temperature control (60–80°C), and reaction time (12–24 hours). Purification via column chromatography and characterization by HPLC (≥95% purity) and NMR (¹H/¹³C) are essential to confirm structural integrity . Challenges include minimizing by-products like unreacted intermediates and ensuring regioselectivity during pyrazole ring formation.

Q. How is the compound’s structure validated, and what analytical methods are prioritized?

  • NMR spectroscopy : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and confirms connectivity.
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the pyrazolo-pyrimidine core (e.g., C–N bond length ~1.34 Å) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ m/z ~505.5). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or impurities .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs, potential targets include kinases (e.g., EGFR, VEGFR) and enzymes involved in inflammation (e.g., COX-2). Preliminary docking studies suggest the fluorobenzyl group enhances hydrophobic interactions with ATP-binding pockets . Target validation requires biochemical assays (e.g., kinase inhibition IC₅₀) and cellular models (e.g., cancer cell proliferation assays).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Continuous flow reactors : Enhance mixing and heat transfer for cyclization steps, reducing side reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DMAP accelerate coupling reactions .
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, stoichiometry) to maximize yield (target: >70%) .

Q. How do researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2 Å for 100 ns trajectories) to validate docking poses .
  • Alanine scanning mutagenesis : Identifies critical residues in target proteins that influence binding.
  • Metabolite profiling : Rules out off-target effects or rapid metabolic degradation .

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